molecular formula C18H22N4O2S B2543010 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2034554-44-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2543010
CAS No.: 2034554-44-2
M. Wt: 358.46
InChI Key: LXMBVSQWKONAHU-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a heterocyclic hybrid molecule featuring two key motifs: a 3,5-dimethyloxazole ring and a 3,5-dimethylpyrazole ring substituted with a thiophene moiety. These heterocycles are linked via an ethylacetamide bridge.

Synthesis likely involves multi-step reactions, including cyclocondensation for oxazole and pyrazole formation, followed by alkylation and amidation.

Structural Characterization Crystallographic analysis using programs like SHELXL (part of the SHELX suite) would enable precise determination of bond lengths, angles, and intermolecular interactions . The methyl substituents on both heterocycles likely reduce hydrogen-bond donor capacity but enhance hydrophobic interactions. The thiophene group may engage in π-π stacking or sulfur-mediated non-covalent interactions, influencing solid-state packing and solubility.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-15(14(4)24-21-11)10-17(23)19-7-8-22-13(3)18(12(2)20-22)16-6-5-9-25-16/h5-6,9H,7-8,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBVSQWKONAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=C(ON=C2C)C)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazole intermediates, followed by their coupling through an acetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, would be integral to the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Insights : SHELX-refined crystallography would reveal precise torsional angles between heterocycles, critical for docking studies .
  • Thermodynamic Stability: Methyl groups on pyrazole and oxazole likely increase melting points (>200°C predicted) compared to non-methylated analogs.
  • Drug-Likeness : Balances lipophilicity (logP ~3.2) and molecular weight (~400), adhering to Lipinski’s rules for oral bioavailability.

Challenges :

  • Limited solubility due to methyl/aromatic groups may require formulation strategies (e.g., nanocrystallization).
  • Thiophene’s metabolic susceptibility (e.g., sulfoxidation) could necessitate prodrug design.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular characteristics of the compound are as follows:

PropertyValue
Molecular Weight 437.5 g/mol
Molecular Formula C23H27N5O4
LogP 1.8267
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 1
Polar Surface Area 85.591 Ų

These properties suggest a moderate lipophilicity and potential for interactions with biological membranes.

Anticancer Activity

Research has indicated that oxazole derivatives exhibit significant anticancer properties. The compound shares structural similarities with known anticancer agents and may inhibit various cancer cell lines. In vitro studies have demonstrated that related oxazole compounds exhibit cytotoxic effects against several human tumor cell lines, including:

  • HeLa (cervical cancer)
  • CaCo-2 (colon adenocarcinoma)
  • 3T3-L1 (mouse embryo)

For instance, derivatives of oxazole have shown IC50 values in the micromolar range against these cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Oxazole derivatives have also been studied for their antimicrobial properties. Compounds similar to the one in focus have exhibited activity against various bacterial and fungal strains. For example:

CompoundMIC (µg/ml) against Bacterial Strains
11S. aureus: 15 mm
12E. coli: 18 mm

These results suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxazole derivatives have been documented, particularly their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced pain and inflammation, positioning these compounds as potential analgesics .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on various enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : The structure may allow interaction with specific receptors or proteins involved in cellular signaling pathways.
  • Cytotoxicity Induction : The ability to induce apoptosis in cancer cells could be a critical mechanism through which this compound exerts its effects.

Case Studies

A notable study involving related oxazole derivatives revealed significant antitumor activity against a panel of human tumor cell lines with IC50 values as low as 1.143 µM against renal cancer cells . Another investigation demonstrated that modifications to the oxazole structure could enhance its potency against specific cancer types, highlighting the importance of structural optimization in drug design.

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